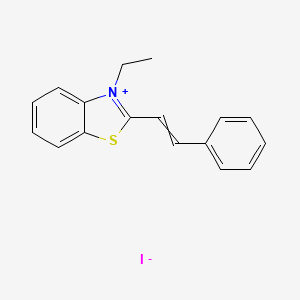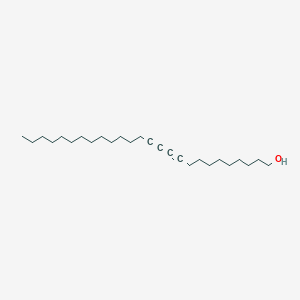
Destruxin A, 2-L-valine-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Destruxin A, 2-L-valine- is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium spp. It is part of the destruxin family, which consists of cyclic depsipeptides known for their insecticidal properties . Destruxin A, 2-L-valine- has been extensively studied for its biological activities, particularly its toxic effects on insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including Destruxin A, 2-L-valine-, typically involves the formation of a 19-membered macrocyclic structure through macrolactamization. This process can be achieved in solution-phase synthesis . The preparation of a combinatorial library based on the structure of destruxins has also been carried out using the split-and-pool method .
Industrial Production Methods: Industrial production of destruxins often involves the cultivation of Metarhizium spp. fungi under controlled conditions to optimize the yield of the desired compound . The extraction and purification processes are then employed to isolate Destruxin A, 2-L-valine- from the fungal culture.
Analyse Chemischer Reaktionen
Types of Reactions: Destruxin A, 2-L-valine- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Destruxin A, 2-L-valine- include N-methyltransferase, which is involved in the methylation of amino acids within the depsipeptide structure . Reaction conditions often involve specific temperature and pH settings to ensure optimal yields.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Destruxin A, 2-L-valine- has a wide range of scientific research applications:
Wirkmechanismus
Destruxin A, 2-L-valine- exerts its effects by targeting multiple cellular structures and processes. It binds to various proteins involved in cytoskeletal components, cell motility, protein transcription, and translation pathways . This multi-targeted approach leads to cell death by disrupting cell adhesion, motility, and organelle function .
Vergleich Mit ähnlichen Verbindungen
- Destruxin B
- Destruxin E
- Destruxin A1
Comparison: Destruxin A, 2-L-valine- is unique due to its specific amino acid composition, including N-methyl-L-valine and N-methyl-L-alanine . This composition contributes to its distinct biological activities compared to other destruxins .
Destruxin B and Destruxin E share similar cyclic depsipeptide structures but differ in their amino acid residues and biological activities . Destruxin A1, on the other hand, has a different amino acid composition, which affects its insecticidal properties .
Eigenschaften
CAS-Nummer |
79386-02-0 |
|---|---|
Molekularformel |
C28H45N5O7 |
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1 |
InChI-Schlüssel |
QRPSKGICZOQNNG-GDXKHXNESA-N |
Isomerische SMILES |
C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C |
Kanonische SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
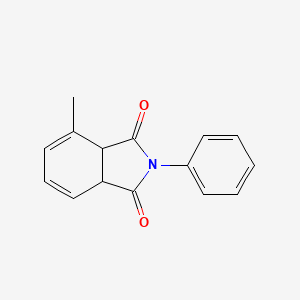
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
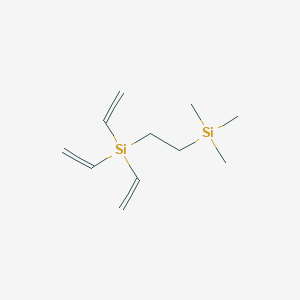
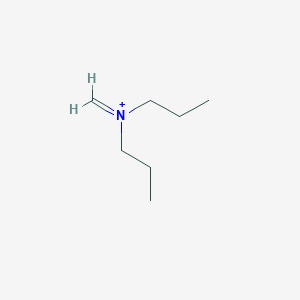
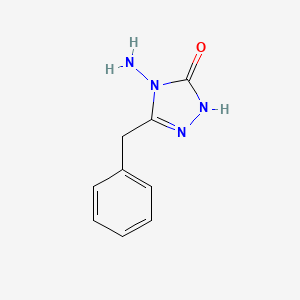

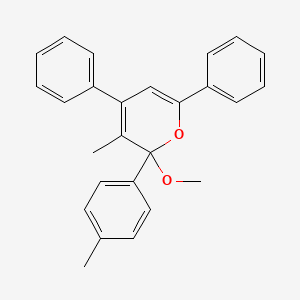
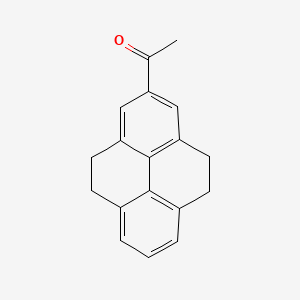

![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
